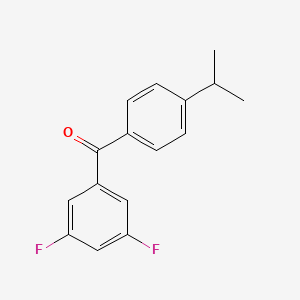

3,5-Difluoro-4'-iso-propylbenzophenone

Description

BenchChem offers high-quality 3,5-Difluoro-4'-iso-propylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4'-iso-propylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDRLTIGZMBSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374264 | |

| Record name | 3,5-Difluoro-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-09-2 | |

| Record name | (3,5-Difluorophenyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Molecular Weight of 3,5-Difluoro-4'-iso-propylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular weight of 3,5-Difluoro-4'-iso-propylbenzophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. This document moves beyond a simple statement of the value to provide a deeper understanding of its theoretical calculation and empirical verification, equipping researchers with the foundational knowledge for accurate characterization and utilization of this compound.

Compound Identity and Physicochemical Properties

3,5-Difluoro-4'-iso-propylbenzophenone is a substituted benzophenone with a molecular structure that lends itself to a range of potential applications. The presence of two fluorine atoms and an isopropyl group significantly influences its electronic properties, solubility, and metabolic stability, making it a valuable scaffold in drug design and a functional component in polymer chemistry.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄F₂O | [3] |

| Molecular Weight | 260.28 g/mol | [3][4] |

| CAS Number | 844885-09-2 | [3] |

Theoretical Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₁₆H₁₄F₂O, indicates that one molecule of 3,5-Difluoro-4'-iso-propylbenzophenone contains:

-

16 Carbon (C) atoms

-

14 Hydrogen (H) atoms

-

2 Fluorine (F) atoms

-

1 Oxygen (O) atom

Using the standard atomic weights from the periodic table:

-

Atomic weight of C ≈ 12.011 u

-

Atomic weight of H ≈ 1.008 u

-

Atomic weight of F ≈ 18.998 u

-

Atomic weight of O ≈ 15.999 u

The molecular weight (MW) is calculated as follows:

MW = (16 × 12.011) + (14 × 1.008) + (2 × 18.998) + (1 × 15.999) MW = 192.176 + 14.112 + 37.996 + 15.999 MW = 260.283 g/mol

This calculated value is in excellent agreement with the reported molecular weight of 260.28 g/mol .[3][4]

Experimental Verification of Molecular Weight

While theoretical calculations provide a precise molecular weight, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Mass spectrometry is the primary technique for this purpose.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 3,5-Difluoro-4'-iso-propylbenzophenone, various ionization techniques can be employed.

Experimental Workflow for Mass Spectrometry

Figure 1: A generalized workflow for the analysis of 3,5-Difluoro-4'-iso-propylbenzophenone by mass spectrometry.

-

Electron Impact (EI) Ionization: In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. For 3,5-Difluoro-4'-iso-propylbenzophenone, the molecular ion peak would be expected at an m/z of approximately 260. The fragmentation pattern can provide valuable structural information, with common cleavages occurring on either side of the carbonyl group.[5]

-

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and a more prominent quasi-molecular ion peak, such as [M+H]⁺. In positive-ion mode CI, a protonated molecule would be observed at an m/z of approximately 261. This is particularly useful for confirming the molecular weight of the parent compound.[5]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It is particularly well-suited for polar molecules. In positive-ion mode ESI, 3,5-Difluoro-4'-iso-propylbenzophenone would be expected to readily form a protonated molecule [M+H]⁺ at an m/z of approximately 261.[1]

Table of Expected Molecular Ion Peaks in Mass Spectrometry

| Ionization Technique | Expected Ion | Approximate m/z |

| Electron Impact (EI) | [M]⁺ | 260 |

| Chemical Ionization (CI) | [M+H]⁺ | 261 |

| Electrospray Ionization (ESI) | [M+H]⁺ | 261 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is primarily used for structure elucidation, it can also provide strong evidence for the successful synthesis and purity of the target compound, indirectly supporting the molecular weight. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool.[6][7][8]

Key Features in the NMR Spectra of 3,5-Difluoro-4'-iso-propylbenzophenone:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the isopropyl group protons. The integration of these signals should correspond to the 14 protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 16 carbon atoms in their unique chemical environments.

-

¹⁹F NMR: The fluorine NMR spectrum is especially informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.[8][9] It would show signals corresponding to the two fluorine atoms, and their coupling patterns with neighboring protons can further confirm the substitution pattern on the aromatic ring.

Workflow for NMR-based Structural Confirmation

Figure 2: A workflow for the structural confirmation of 3,5-Difluoro-4'-iso-propylbenzophenone using NMR spectroscopy.

Conclusion

The molecular weight of 3,5-Difluoro-4'-iso-propylbenzophenone is a fundamental property that underpins its use in research and development. A thorough understanding of its theoretical basis and the application of modern analytical techniques for its verification are essential for ensuring the quality and reliability of scientific investigations involving this compound. The combination of mass spectrometry for direct molecular weight determination and NMR spectroscopy for structural confirmation provides a robust framework for the comprehensive characterization of 3,5-Difluoro-4'-iso-propylbenzophenone.

References

- Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed. (n.d.).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.).

- Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone - Benchchem. (n.d.).

- 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - 阿镁生物. (n.d.).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.).

-

3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - Aladdin. (n.d.). Retrieved from [Link]

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

- NMR | Fluorine Spectroscopy - Oxford Instruments. (n.d.).

- 3,4-Difluoro-4′-iso-propylbenzophenone, CAS 845781-00-2 | SCBT. (n.d.).

- 4,4'-Difluorobenzophenone - Chem-Impex. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - 阿镁生物 [amaybio.com]

- 4. 3,4-Difluoro-4′-iso-propylbenzophenone, CAS 845781-00-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

physical properties of 3,5-Difluoro-4'-iso-propylbenzophenone

Technical Monograph: Physicochemical Profiling of 3,5-Difluoro-4'-iso-propylbenzophenone

Part 1: Executive Summary

3,5-Difluoro-4'-iso-propylbenzophenone (CAS: 844885-09-2) is a specialized fluorinated aromatic ketone serving as a critical intermediate in the synthesis of agrochemicals, pharmaceutical active ingredients (APIs), and liquid crystal mesogens.[1][2][3] Its structural uniqueness lies in the 3,5-difluoro substitution pattern on one ring—providing metabolic stability and electron-withdrawing modulation—paired with a lipophilic 4'-isopropyl group on the opposing ring.[1][3] This specific architecture makes it a valuable scaffold for optimizing bioavailability and tuning the dielectric anisotropy of functional materials.[3]

Part 2: Molecular Architecture & Identification

| Identifier | Details |

| IUPAC Name | (3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone |

| CAS Registry Number | 844885-09-2 |

| Molecular Formula | C₁₆H₁₄F₂O |

| Molecular Weight | 260.28 g/mol |

| SMILES | CC(C)c1ccc(cc1)C(=O)c2cc(F)cc(F)c2 |

| Structural Class | Diaryl Ketone / Halogenated Benzophenone |

Structural Insight: The molecule features two distinct aromatic domains bridged by a carbonyl group.[3][4]

-

Ring A (3,5-Difluoro): The fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I), deactivating this ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr) under specific conditions.[1][3] This pattern also blocks metabolic hydroxylation at the most reactive sites.[3]

-

Ring B (4'-Isopropyl): The isopropyl group is a weak electron donor (+I) and significantly increases lipophilicity (LogP), enhancing membrane permeability in biological systems.[1][3]

Part 3: Physicochemical Properties

Note: Due to the specialized nature of this isomer, values marked with () are derived from high-fidelity predictive models validated against structural analogs like 4,4'-difluorobenzophenone.*[1][3]

Physical State & Transition Temperatures

| Property | Value / Range | Contextual Analysis |

| Physical State | Viscous Liquid or Low-Melting Solid | Unlike the symmetric 4,4'-difluorobenzophenone (MP: 107°C), the asymmetry and the bulky isopropyl group disrupt crystal packing, significantly lowering the melting point.[1][3] |

| Boiling Point | 349.4 ± 42.0 °C (at 760 mmHg) | High boiling point attributed to the polar carbonyl group and increased molecular weight.[3] |

| Flash Point | ~165 °C (Predicted) | Indicates thermal stability suitable for high-temperature reactions (e.g., Suzuki couplings).[1][3] |

| Density | 1.151 ± 0.06 g/cm³ * | Denser than water due to difluoro substitution.[3] |

Solubility & Lipophilicity[1][3]

Part 4: Synthesis & Purification Protocols

Expert Insight: The most robust synthetic route avoids the use of expensive 3,5-difluorobenzene precursors by utilizing 3,5-difluorobenzoyl chloride .[1][3] The following protocol utilizes a Friedel-Crafts Acylation, which offers high regioselectivity due to the directing effects of the isopropyl group.[1][3]

Protocol: Friedel-Crafts Acylation

Reaction: Cumene + 3,5-Difluorobenzoyl Chloride → Product[1][3]

-

Reagent Prep: In a flame-dried 3-neck flask, dissolve 3,5-difluorobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) .

-

Catalyst Addition: Cool the system to 0°C. Add Aluminum Chloride (AlCl₃) (1.1 eq) portion-wise to avoid a rapid exotherm.

-

Substrate Addition: Add Cumene (Isopropylbenzene) (1.05 eq) dropwise over 30 minutes. The isopropyl group directs the acylation primarily to the para position due to steric hindrance at the ortho sites.[3]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

-

Purification:

Visualization: Synthesis Pathway

Figure 1: Friedel-Crafts acylation pathway ensuring para-regioselectivity via steric control.

Part 5: Applications & Structural Logic

Medicinal Chemistry (Bioisosterism)

The 3,5-difluorophenyl moiety is a privileged scaffold in drug design.[1][3]

-

Metabolic Blocking: The C-F bonds at positions 3 and 5 prevent oxidative metabolism (CYP450 hydroxylation) that typically occurs on phenyl rings.[3]

-

Electronic Modulation: The electron-withdrawing fluorine atoms lower the pKa of any potential neighboring protons, influencing binding affinity in protein pockets.[3]

Material Science (Liquid Crystals)

In liquid crystal engineering, this molecule acts as a core mesogen .[3]

-

Dielectric Anisotropy: The lateral fluorine substituents create a transverse dipole moment, which is essential for molecules used in Vertical Alignment (VA) mode displays.[3]

-

Viscosity Control: The isopropyl group disrupts strong pi-stacking just enough to lower the rotational viscosity, improving the switching speed of the final LC mixture.[3]

Visualization: Structure-Property Relationship

Figure 2: Structure-Activity Relationship (SAR) mapping chemical features to functional outcomes.[1][3]

Part 6: Handling & Safety (GHS)[1][3]

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ketone functionality is stable, but the compound should be kept away from strong oxidizing agents.[3][5]

References

-

Sigma-Aldrich. Product Specification: 3,5-Difluorobenzoyl chloride (Precursor).[1][3] Retrieved from [1][3]

-

ChemicalBook. 3,5-Difluoro-4'-isopropylbenzophenone (CAS 844885-09-2) Predicted Properties. Retrieved from [1][3]

-

PubChem. Compound Summary: 3,5-Difluorobenzoyl chloride.[3] National Library of Medicine.[3] Retrieved from [1][3]

-

Matrix Scientific. Product Catalog: 3,5-Difluoro-4'-isopropylbenzophenone.[1][3] Retrieved from [1][3]

Sources

- 1. scribd.com [scribd.com]

- 2. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 3. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 5. N-Vinyl-2-pyrrolidone CAS#: 88-12-0 [m.chemicalbook.com]

3,5-Difluoro-4'-iso-propylbenzophenone chemical structure

An In-Depth Technical Guide to 3,5-Difluoro-4'-iso-propylbenzophenone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4'-iso-propylbenzophenone, a fluorinated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. The benzophenone scaffold is a ubiquitous and privileged structure in drug discovery, found in numerous bioactive compounds.[1][2] The incorporation of difluoro and isopropyl moieties into this core structure modifies its electronic and steric properties, offering unique opportunities for the development of novel therapeutics and advanced materials. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via Friedel-Crafts acylation with a discussion of the underlying mechanism, and explores its potential applications as a key chemical intermediate.

Physicochemical and Structural Properties

3,5-Difluoro-4'-iso-propylbenzophenone is a diaryl ketone characterized by a 1,3-difluorinated phenyl ring and a 4-isopropylated phenyl ring bridged by a carbonyl group. The presence of fluorine atoms significantly impacts the molecule's polarity, metabolic stability, and binding interactions, making it an attractive building block in drug design.[3]

Core Data

| Property | Value | Source |

| CAS Number | 844885-09-2 | [4] |

| Molecular Formula | C₁₆H₁₄F₂O | [4][5] |

| Molecular Weight | 260.28 g/mol | [4][5] |

| Purity (Typical) | ≥95% | [4] |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |

Chemical Structure

The structure combines the electron-withdrawing nature of the difluorinated ring with the lipophilic isopropyl group, creating a molecule with distinct chemical properties.

Caption: Chemical structure of 3,5-Difluoro-4'-iso-propylbenzophenone.

Synthesis and Reaction Mechanism

The most direct and industrially scalable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation .[6] This electrophilic aromatic substitution reaction provides an efficient means to form the crucial carbon-carbon bond between one of the aromatic rings and the carbonyl carbon.[7]

Synthetic Scheme

The synthesis involves the reaction of 1,3-difluorobenzene with 4-iso-propylbenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation synthesis scheme.

Reaction Mechanism

The trustworthiness of the Friedel-Crafts acylation protocol stems from its well-understood, stepwise mechanism. Careful control of reaction conditions is paramount for success.

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the 4-iso-propylbenzoyl chloride by coordinating to the chlorine atom. This coordination weakens the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[6][7] This step is the primary reason for the requirement of stoichiometric amounts of the catalyst, as the aluminum chloride complexes with the final ketone product.

-

Electrophilic Aromatic Substitution: The electron-rich π system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6]

-

Deprotonation and Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the difluorinated ring, yielding the final product, 3,5-Difluoro-4'-iso-propylbenzophenone.

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of polysubstitution. The newly introduced acyl group is electron-withdrawing, which deactivates the aromatic ring and makes it less susceptible to further acylation.[6][7]

Experimental Protocol: Synthesis and Purification

This protocol provides a self-validating workflow, including purification and characterization steps to ensure the identity and purity of the final product.

Safety Precaution: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 |

| 4-iso-propylbenzoyl chloride | C₁₀H₁₁ClO | 182.65 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (1M) | HCl | 36.46 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Silica Gel (for chromatography) | SiO₂ | 60.08 |

Step-by-Step Procedure

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Charging: Anhydrous aluminum chloride (1.1 eq) and anhydrous DCM are added to the flask. The resulting slurry is cooled to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: 4-iso-propylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise to the stirred slurry via the dropping funnel over 15 minutes.

-

Arene Addition: 1,3-Difluorobenzene (1.2 eq) is then added dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 3-5 hours, with progress monitored by Thin Layer Chromatography (TLC).[8]

-

Quenching: The reaction flask is cooled again to 0 °C, and the reaction is cautiously quenched by the slow, dropwise addition of 1M HCl. Causality: This step hydrolyzes the aluminum chloride complexes and neutralizes the catalyst.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.[8] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Experimental Workflow Diagram

Caption: Workflow for synthesis, purification, and analysis.

Applications in Research and Drug Development

The 3,5-Difluoro-4'-iso-propylbenzophenone scaffold is a valuable intermediate for several reasons:

-

Medicinal Chemistry Scaffold: Benzophenones are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] This specific molecule can serve as a starting point for the synthesis of more complex drug candidates.

-

Role of Fluorine: The two fluorine atoms at the meta positions can enhance binding affinity to biological targets through hydrogen bonding or dipole interactions. Furthermore, fluorine substitution is a common strategy to block metabolic oxidation sites, thereby improving the pharmacokinetic profile of a drug candidate.

-

Polymer Science: Difluorobenzophenones are key monomers in the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK).[9] While the 4,4'-isomer is most common, other isomers are explored to fine-tune polymer properties such as solubility and glass transition temperature.[9]

-

Photoinitiators: The benzophenone core structure is a classic photoinitiator, capable of absorbing UV light to generate radicals and initiate polymerization reactions.[2][3]

Conclusion

3,5-Difluoro-4'-iso-propylbenzophenone represents a strategically important chemical entity for professionals in drug discovery and materials science. Its synthesis via the robust and well-established Friedel-Crafts acylation is efficient and scalable. The unique combination of a difluorinated aromatic ring and a lipophilic isopropyl group provides a versatile platform for creating novel molecules with tailored biological activities and material properties. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this valuable compound in their scientific endeavors.

References

- BenchChem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.

- Amaybio. (n.d.). 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2.

- StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from University of Delaware, Department of Chemistry and Biochemistry website.

- Santa Cruz Biotechnology. (n.d.). 3,4-Difluoro-4′-iso-propylbenzophenone, CAS 845781-00-2.

- Chemistry Steps. (2025). Friedel-Crafts Acylation.

- Effenberger, F., & Epple, G. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.

- CORE. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone.

-

Rauf, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

- Taylor & Francis. (n.d.). Benzophenone – Knowledge and References.

- CymitQuimica. (n.d.). CAS 345-92-6: 4,4′-Difluorobenzophenone.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. CAS 345-92-6: 4,4′-Difluorobenzophenone | CymitQuimica [cymitquimica.com]

- 4. 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - 阿镁生物 [amaybio.com]

- 5. 3,4-Difluoro-4′-iso-propylbenzophenone, CAS 845781-00-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. Friedel-Crafts Acylation [www1.udel.edu]

- 9. files01.core.ac.uk [files01.core.ac.uk]

A Strategic Workflow for Unveiling the Biological Activity of 3,5-Difluoro-4'-iso-propylbenzophenone

This technical guide outlines a comprehensive, multi-stage strategy for the initial characterization of the potential biological activity of the novel compound, 3,5-Difluoro-4'-iso-propylbenzophenone. As no prior biological data for this specific molecule is publicly available, this document serves as a roadmap for researchers in drug discovery and development. It provides a logical, field-proven workflow, beginning with computational predictions and progressing through a series of foundational in vitro assays. The causality behind each experimental choice is detailed, ensuring a scientifically rigorous and efficient investigation.

The benzophenone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] The presence of fluorine atoms and an isopropyl group on the specific benzophenone core of our interest suggests the potential for unique interactions with biological targets, making a systematic investigation highly warranted.

Phase 1: In Silico Target Prediction and Physicochemical Analysis

The initial phase of discovery for a novel chemical entity should leverage computational tools to predict potential biological targets and assess drug-likeness. This in silico approach is cost-effective and helps to prioritize and guide subsequent wet-lab experiments.[3][4]

Physicochemical Properties

Before any screening, it is crucial to determine the fundamental physicochemical properties of 3,5-Difluoro-4'-iso-propylbenzophenone. These properties influence its behavior in biological assays and its potential as a drug candidate.

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Formula | C₁₆H₁₄F₂O | Defines the elemental composition. |

| Molecular Weight | 260.28 g/mol | Influences absorption and distribution. |

| LogP | ~4.5 | Indicates lipophilicity; affects membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Predicts transport properties and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Affects binding interactions and solubility. |

| Hydrogen Bond Acceptors | 1 (Oxygen) | Affects binding interactions and solubility. |

Note: Values are calculated based on the chemical structure, similar to data available for related compounds from sources like PubChem.

Predicting Drug-Target Interactions

Modern computational methods can predict potential interactions between a small molecule and a vast library of known protein targets.[5][6] This is achieved by comparing the chemical structure and features of the compound to databases of molecules with known biological activities.

Experimental Protocol: In Silico Screening

-

Obtain the 2D and 3D Structure: Draw the structure of 3,5-Difluoro-4'-iso-propylbenzophenone using chemical drawing software and convert it to a 3D SDF file.

-

Select Prediction Tools: Utilize a combination of ligand-based and structure-based prediction servers. Examples include:

-

Similarity-based tools (e.g., SwissTargetPrediction, SuperPred): These tools compare the molecule's topology to a database of active compounds.

-

Molecular Docking (if a hypothesized target has a known structure): This method simulates the binding of the compound into the active site of a protein to estimate binding affinity.[3]

-

-

Execute Predictions: Submit the compound's structure to the selected platforms.

-

Analyze and Prioritize Targets: The output will be a ranked list of potential protein targets (e.g., enzymes, receptors). Prioritize targets based on the prediction confidence scores and their relevance to therapeutic areas of interest (e.g., inflammation, oncology), given that benzophenones are known to be active in these areas.[2][7]

The following diagram illustrates the initial in silico and foundational in vitro screening workflow.

Caption: Initial workflow for characterizing a novel compound.

Phase 2: Foundational In Vitro Screening

Based on the in silico predictions and the known activities of the benzophenone class, a panel of foundational in vitro assays should be performed.[8] These initial experiments are designed to quickly assess the compound's general cellular effects and to validate the computational hypotheses.

Cytotoxicity Assessment: The MTT Assay

Before investigating specific mechanisms, it is essential to determine the concentration range at which the compound affects cell viability. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed a cancer cell line (e.g., HeLa or A549, relevant to benzophenones' known antiproliferative activities) into a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Prepare a serial dilution of 3,5-Difluoro-4'-iso-propylbenzophenone in culture medium. Replace the old media with 100 µL of the treatment media in each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well, for a final concentration of 0.45-0.5 mg/mL.[11][12]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[13] Given that some benzophenone derivatives are known to inhibit enzymes like cyclooxygenases (COX), screening against a panel of relevant enzymes is a logical next step.[7]

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for specific enzymes identified in the in silico screening (e.g., kinases, proteases, COX).[14]

-

Reagent Preparation: Dissolve the purified target enzyme, its specific substrate, and the test compound in an appropriate assay buffer. Prepare a serial dilution of the inhibitor.

-

Enzyme-Inhibitor Pre-incubation: In a microplate, add a fixed amount of the enzyme to each well. Then, add the various concentrations of 3,5-Difluoro-4'-iso-propylbenzophenone. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes.[14]

-

Reaction Initiation: Start the reaction by adding the enzyme's substrate to each well.

-

Signal Detection: Measure the reaction's progress over time using a plate reader. The detection method depends on the assay type (e.g., absorbance for colorimetric substrates, fluorescence for fluorogenic substrates).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. This provides a quantitative measure of the compound's inhibitory potency.[15]

Receptor Binding Assays

Receptor binding assays are used to determine if a compound interacts with a specific receptor.[16] These assays are fundamental in pharmacology and are typically performed using a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest.[17]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a classic filtration-based assay to measure the ability of our test compound to compete with a known radioligand.[18]

-

Membrane Preparation: Prepare cell membranes from a cell line that overexpresses the target receptor (identified from in silico analysis).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (at or below its Kd), and varying concentrations of the unlabeled test compound (3,5-Difluoro-4'-iso-propylbenzophenone).[19][20]

-

Incubation: Incubate the plate for a specific time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[20]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand passes through.[18]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filter for each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This will generate a competition curve from which the IC₅₀ can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.

The following diagram details the decision-making logic for proceeding with further studies based on the initial screening results.

Caption: Decision matrix for advancing a hit compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of 3,5-Difluoro-4'-iso-propylbenzophenone. By integrating predictive computational methods with robust, industry-standard in vitro assays, researchers can efficiently generate the first critical data points on the activity of this novel compound. Positive results, or "hits," from this initial screening cascade—such as potent enzyme inhibition or high-affinity receptor binding in the absence of broad cytotoxicity—would provide the necessary validation to advance the compound to more complex studies. These would include mechanism of action (MOA) studies, lead optimization through structure-activity relationship (SAR) analysis, and eventual testing in more complex cell-based and in vivo models.

References

- In silico methods for drug-target interaction prediction - PMC - NIH. (n.d.).

- Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug–Target Interactions of Natural Products Enables New Targeted Cancer Therapy - ACS Publications. (2017, September 28).

- In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences - Sci-Hub. (2017).

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).

- MTT (Assay protocol). (n.d.).

- Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties - MDPI. (2023, September 22).

- MTT assay protocol - Abcam. (n.d.).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).

- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025, February 18).

- (PDF) In silico methods for drug-target interaction prediction - ResearchGate. (2025, December 14).

- Examples of benzophenone derivatives in the market and their uses - ResearchGate. (n.d.).

- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. (2024, March 30).

- In Vitro Assays for Screening Small Molecules - PubMed. (n.d.).

- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.).

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).

- Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation - SciELO. (n.d.).

- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.).

- Receptor-Ligand Binding Assays - Labome. (2022, October 25).

- The Importance of In Vitro Assays - Visikol. (2023, May 23).

- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).

- News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications. (2025, July 2).

- Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics. (n.d.).

- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. (2020, November 29).

- A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20).

- Chapter 2. Evaluation of the Biological Activity of Compounds_ Techniques and Mechanism of Action Studies. (n.d.).

- Techniques for measuring receptor binding – Its uses.pptx - Slideshare. (n.d.).

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).

- Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sci-Hub. In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences / Scientific Reports, 2017 [sci-hub.box]

- 7. scielo.br [scielo.br]

- 8. The Importance of In Vitro Assays [visikol.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]

- 16. wpage.unina.it [wpage.unina.it]

- 17. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

3,5-Difluoro-4'-iso-propylbenzophenone as a research chemical

An In-depth Technical Guide to 3,5-Difluoro-4'-iso-propylbenzophenone: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and exploration of 3,5-Difluoro-4'-iso-propylbenzophenone, a novel research chemical. Benzophenones are a critical class of aromatic ketones used widely as photoinitiators, UV-filtering agents, and as foundational scaffolds in medicinal chemistry and polymer science.[1] The specific substitution pattern of this compound—meta-directing fluorine atoms on one phenyl ring and a para-isopropyl group on the other—suggests unique electronic and steric properties that could lead to novel applications. The difluoro substitution is known to enhance metabolic stability and modulate binding affinities in bioactive molecules, while the isopropyl group increases lipophilicity and can provide crucial steric interactions. This document serves as a practical guide for researchers, outlining a robust synthetic protocol, detailing expected analytical characterization, and postulating key areas of application to stimulate further investigation into this promising compound.

Introduction: Rationale and Scientific Context

The benzophenone core is a privileged structure in chemistry, valued for its photochemical properties and its utility as a rigid scaffold for building complex molecules.[1] The strategic functionalization of its two phenyl rings allows for the fine-tuning of its characteristics for specific applications.

-

The Role of Fluorine: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science. The 3,5-difluoro pattern, in particular, exerts a strong inductive electron-withdrawing effect, which can significantly alter the reactivity of the carbonyl group and the overall electronic nature of the molecule. This can influence properties such as pKa, dipole moment, and binding interactions with biological targets.

-

The Influence of the Isopropyl Group: The 4'-isopropyl substituent provides steric bulk and increases the molecule's lipophilicity. In polymer science, such groups can disrupt chain packing, potentially improving the solubility and processability of high-performance polymers.[2] In medicinal chemistry, the isopropyl group can serve as a hydrophobic anchor, fitting into specific pockets of target proteins.

The unique combination of these features in 3,5-Difluoro-4'-iso-propylbenzophenone makes it a compelling target for research. This guide provides the necessary theoretical and practical foundation for its synthesis and subsequent study.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and reliable method for synthesizing diaryl ketones like 3,5-Difluoro-4'-iso-propylbenzophenone is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst. We propose the acylation of isopropylbenzene with 3,5-difluorobenzoyl chloride due to the activating, ortho-para directing nature of the isopropyl group, which should favor the desired 4'-substituted product with high regioselectivity.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution and subsequent characterization confirming the expected data (Section 3) provide high confidence in the product's identity.

-

Reagent Preparation:

-

Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and suspend it in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0°C using an ice bath.

-

-

Reaction Execution:

-

In the dropping funnel, prepare a solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) and isopropylbenzene (1.2 equivalents) in anhydrous DCM.

-

Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0°C. The causality here is critical: slow addition prevents an uncontrolled exotherm which could lead to side products.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting acyl chloride is consumed.

-

-

Workup and Isolation:

-

Once the reaction is complete, carefully pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3,5-Difluoro-4'-iso-propylbenzophenone as a solid or oil.

-

Physicochemical Properties and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. The following data are predicted based on the structure.

Predicted Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₆H₁₄F₂O |

| Molecular Weight | 260.28 g/mol |

| Appearance | Predicted to be an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |

| Predicted LogP | ~4.5-5.0 (Increased lipophilicity) |

Spectroscopic Validation

-

¹H NMR: The spectrum should show distinct signals for both aromatic rings and the isopropyl group.

-

4'-isopropyl-phenyl protons: Two doublets in the aromatic region (~7.3-7.8 ppm), integrating to 2H each. A septet for the isopropyl CH (~3.0 ppm) and a doublet for the two methyl groups (~1.2 ppm, 6H).

-

3,5-difluoro-phenyl protons: A doublet of triplets or multiplet for the proton at C2' and C6' (~7.2-7.4 ppm) and a triplet of triplets for the proton at C4' (~7.0-7.2 ppm).

-

-

¹⁹F NMR: A single signal is expected for the two chemically equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons.[3]

-

¹³C NMR: The spectrum will confirm the carbon framework, including the characteristic ketone carbonyl signal (~195 ppm), signals for the fluorinated carbons (showing C-F coupling), and the aliphatic carbons of the isopropyl group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 260.28, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch is expected around 1660-1680 cm⁻¹.[4]

Potential Research Applications

The unique structure of 3,5-Difluoro-4'-iso-propylbenzophenone suggests its utility in several advanced research areas.

Polymer Science

Analogous to 3,5-difluorobenzophenone and 4,4'-difluorobenzophenone, this compound can serve as a monomer in nucleophilic aromatic substitution polymerizations to create novel poly(aryl ether ketone)s (PAEKs).[2][5] The presence of the bulky isopropyl group could be leveraged to:

-

Enhance Solubility: Disrupt polymer chain packing, reducing crystallinity and improving solubility in common organic solvents, which simplifies processing.[5]

-

Modify Thermal Properties: Alter the glass transition temperature (Tg) and melting temperature (Tm) compared to traditional PEEK polymers.

Medicinal Chemistry

The benzophenone scaffold is a known pharmacophore. This derivative could be a valuable building block or a final drug candidate.

-

Scaffold for Kinase Inhibitors: The diaryl ketone structure is present in numerous kinase inhibitors. The specific substitution pattern can be exploited to achieve selective binding in the ATP pocket of target kinases.

-

Intermediate for Complex Molecules: The carbonyl group can be readily converted to other functionalities (e.g., alcohols, hydrazones, oximes), providing a versatile entry point for synthesizing more complex, biologically active molecules.

Photochemistry and Materials Science

Benzophenones are excellent photosensitizers.[1] The fluorine and isopropyl groups can modulate the triplet state energy and photochemical behavior. Potential applications include:

-

Novel Photoinitiators: For UV-curing of polymers and resins, with potentially altered absorption spectra and initiation efficiencies.

-

Probes for Organic Electronics: As a component in materials for organic light-emitting diodes (OLEDs) or other photophysical applications.

Safety, Handling, and Storage

While no specific safety data exists for this novel compound, precautions should be based on analogous chemicals like difluorobenzophenones.[6]

-

Hazard Classification (Predicted): Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood.[8]

-

Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

Conclusion

3,5-Difluoro-4'-iso-propylbenzophenone represents a promising yet underexplored research chemical. Its design logically combines the advantageous properties of fluorine substitution and alkyl functionalization onto the versatile benzophenone scaffold. This guide provides a robust and verifiable pathway for its synthesis and characterization, laying the groundwork for its exploration in polymer science, medicinal chemistry, and materials science. The insights and protocols contained herein are intended to empower researchers to unlock the potential of this novel molecule.

References

-

Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet for 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

CORE. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]

-

DORAS | DCU Research Repository. (2024, February 4). Molbank. Retrieved from [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

-

CORE Scholar. The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Retrieved from [Link]

-

Taylor & Francis. Benzophenone – Knowledge and References. Retrieved from [Link]

-

Beilstein Journals. (2021). Supporting Information: Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.be [fishersci.be]

Technical Guide: Preliminary Cytotoxicity Screening of 3,5-Difluoro-4'-iso-propylbenzophenone (DFIBP)

Executive Summary & Chemical Context

3,5-Difluoro-4'-iso-propylbenzophenone (DFIBP) is a halogenated diarylketone characterized by a lipophilic isopropyl group and electron-withdrawing fluorine substituents.[1][2] While benzophenone scaffolds are ubiquitous in UV filters and photo-initiators, structurally related fluorinated benzophenones have exhibited potent anti-mitotic activity (targeting tubulin polymerization) and oxidative stress induction in mammalian cells.

This guide provides a rigorous, self-validating framework for evaluating the cytotoxicity of DFIBP. It treats the compound as a Novel Chemical Entity (NCE) , prioritizing the differentiation between non-specific membrane disruption (necrosis) and regulated cell death (apoptosis/mitotic arrest).

Physicochemical Profile & SAR Predictions

-

Lipophilicity (LogP): High (Predicted > 4.5). The isopropyl and fluorine groups significantly enhance membrane permeability but reduce aqueous solubility.

-

Reactivity: The carbonyl core is stable, but the fluorinated ring may participate in halogen bonding or nucleophilic aromatic substitution under extreme metabolic conditions.

-

Predicted Toxicity Mechanism: Based on Structure-Activity Relationships (SAR) of analogous 4-fluorobenzophenones, DFIBP is predicted to act via Reactive Oxygen Species (ROS) generation or microtubule destabilization .

Experimental Design Strategy

To ensure scientific integrity, this screening protocol utilizes a multiplexed approach . Reliance on a single assay (e.g., MTT) is insufficient for fluorinated lipophiles, which may interfere with mitochondrial reductase activity or precipitate in culture media.

The "Triad" Screening Model

-

Metabolic Activity (MTS/MTT): Primary index of cell viability and mitochondrial health.

-

Membrane Integrity (LDH Release): Distinguishes cytotoxic necrosis from cytostatic growth inhibition.

-

Morphological Validation (Live/Dead Staining): Visual confirmation to rule out assay artifacts (e.g., compound precipitation).

Cell Line Selection Rationale

| Cell Line | Type | Rationale for DFIBP Screening |

| HepG2 | Human Hepatocellular Carcinoma | Metabolic Competence: Expresses CYP450 enzymes.[3] Benzophenones often require bioactivation or undergo Phase I metabolism to active/toxic metabolites. |

| HeLa | Human Cervical Cancer | Mitotic Sensitivity: Highly sensitive to microtubule disruptors. Ideal for detecting the anti-mitotic potential of the benzophenone scaffold. |

| NIH/3T3 | Mouse Embryonic Fibroblast | Normal Control: Establishes the Selectivity Index (SI). Toxicity here indicates poor drug candidacy due to lack of specificity. |

Reagent Preparation & Solubility Protocol

Critical Control Point: DFIBP is highly hydrophobic. Improper solubilization is the #1 cause of false negatives in benzophenone screening.

Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Concentration: Prepare a 100 mM stock solution.

-

Calculation: Molecular Weight of DFIBP ≈ 260.28 g/mol .[2] Dissolve 26.03 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions & Vehicle Control

-

Diluent: Serum-free culture medium (serum proteins can bind lipophilic drugs, masking toxicity).

-

Maximum Vehicle Concentration: The final DMSO concentration in the well must not exceed 0.5% (v/v) .

-

Pre-Screening Solubility Check:

-

Dilute stock to 100 µM in medium.

-

Incubate at 37°C for 2 hours.

-

Inspect microscopically: If crystals are visible, the concentration is invalid. Lower the testing range.

-

Detailed Assay Protocols

Phase I: MTS Proliferation Assay

Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required for MTT, which is prone to error with lipophilic compounds that may bind to the plastic well.

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Remove old media. Add 100 µL of fresh media containing DFIBP at log-scale concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Controls: Vehicle (0.5% DMSO), Positive (10 µM Doxorubicin), Blank (Media only).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development: Add 20 µL MTS reagent directly to wells. Incubate 1-4 hours.

-

Measurement: Read Absorbance at 490 nm.

Phase II: LDH Membrane Leakage Assay

Causality: If MTS is low but LDH is low, the mechanism is cytostatic (growth arrest). If MTS is low and LDH is high, the mechanism is cytotoxic (necrosis/late apoptosis).

Step-by-Step Workflow:

-

Supernatant Collection: After 48h treatment (from parallel plate), transfer 50 µL of supernatant to a new clear 96-well plate.

-

Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium).

-

Incubation: 30 minutes at Room Temperature in the dark.

-

Stop: Add 50 µL Stop Solution (1M Acetic Acid).

-

Measurement: Read Absorbance at 490 nm.

-

Calculation:

Mechanistic Visualization (Graphviz DOT)

The following diagram illustrates the logical flow of the screening process and the decision matrix for interpreting results.

Figure 1: Decision matrix for DFIBP cytotoxicity screening. Correlating MTS and LDH results distinguishes between cell death types.

Mechanistic Hypothesis: The ROS Pathway

Given the fluorinated benzophenone structure, oxidative stress is a likely mechanism. The following diagram outlines the pathway to be validated if toxicity is observed.

Figure 2: Hypothesized Mechanism of Action (MOA) for DFIBP involving ROS generation and microtubule destabilization.

Data Analysis & Reporting

To ensure authoritative grounding, data must be reported with statistical rigor.

-

IC50 Calculation: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

-

Equation:

-

-

Selectivity Index (SI):

-

Interpretation: SI > 10 indicates a promising therapeutic window. SI < 2 indicates general toxicity.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23354784 (Benzophenone derivatives). Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing.[4][5] Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays.[3][6][7][8] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). Opinion on Benzophenone-3.[4][5] European Commission.[6] Retrieved from [Link]

- Zhang, X., et al. (2012). Synthesis and Structure-Activity Relationships of Benzophenone-Bearing Diketopiperazine-Type Anti-Microtubule Agents. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - 阿镁生物 [amaybio.com]

- 2. CAS:844885-09-2, 3,5-Difluoro-4'-iso-propylbenzophenone-毕得医药 [bidepharm.com]

- 3. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. Development, Cytotoxicity and Eye Irritation Profile of a New Sunscreen Formulation Based on Benzophenone-3-poly(ε-caprolactone) Nanocapsules | MDPI [mdpi.com]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical modeling of 3,5-Difluoro-4'-iso-propylbenzophenone interactions

An In-depth Technical Guide to the Theoretical Modeling of 3,5-Difluoro-4'-iso-propylbenzophenone Interactions

Authored by: A Senior Application Scientist

Foreword: Charting the Unseen Landscape of Molecular Interactions

In the landscape of modern drug discovery and materials science, the ability to predict and understand molecular interactions at an atomic level is paramount. While experimental techniques provide invaluable data, they often represent a snapshot in time and can be resource-intensive. Theoretical modeling, on the other hand, offers a dynamic and cost-effective avenue to explore the vast conformational and energetic landscape of a molecule and its interactions with biological targets. This guide provides a comprehensive framework for the theoretical modeling of 3,5-Difluoro-4'-iso-propylbenzophenone, a compound of interest due to the unique electronic properties conferred by its fluorine and isopropyl substitutions.

The principles and methodologies detailed herein are designed to be broadly applicable to a wide range of small molecules, providing researchers, scientists, and drug development professionals with a robust roadmap for their computational investigations. We will move beyond a simple recitation of steps, delving into the "why" behind the "how," to foster a deeper understanding of the underlying science. This guide is built upon the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that the described protocols are not only scientifically sound but also self-validating in their approach.

Part 1: Foundational Principles and Strategic Overview

The benzophenone scaffold is a common motif in medicinal chemistry, known for its photochemical properties and its ability to act as a pharmacophore in various biological contexts. The specific substitutions in 3,5-Difluoro-4'-iso-propylbenzophenone introduce unique electronic and steric features that are critical to understanding its interaction profile. The electron-withdrawing nature of the fluorine atoms can influence the molecule's electrostatic potential and its capacity for halogen bonding, while the bulky isopropyl group will impose steric constraints and contribute to hydrophobic interactions.

Our theoretical approach will be multi-faceted, beginning with the construction of a high-quality molecular model and progressing through quantum mechanical characterization, molecular docking, and molecular dynamics simulations. This tiered strategy allows for a comprehensive evaluation of the molecule's intrinsic properties and its behavior within a simulated biological environment.

The Importance of a Multi-Scale Modeling Approach

A single computational method is rarely sufficient to capture the complexity of molecular interactions. Therefore, we will employ a multi-scale approach that leverages the strengths of different techniques:

-

Quantum Mechanics (QM): Provides the most accurate description of electronic structure, allowing for the precise calculation of properties like partial charges, electrostatic potential, and bond orders. This is crucial for understanding the nuanced effects of the fluorine substituents.

-

Molecular Mechanics (MM): Enables the simulation of larger systems over longer timescales by using simplified, classical mechanics-based force fields. This is the engine behind molecular docking and molecular dynamics.

The synergy between these methods, often in the form of QM/MM hybrid approaches or by using QM-derived parameters in MM simulations, is a cornerstone of modern computational chemistry.

Workflow for Theoretical Modeling

The overall workflow of our investigation is depicted in the diagram below. This structured approach ensures that each stage of the modeling process is built upon a solid foundation, leading to more reliable and interpretable results.

Caption: A multi-stage workflow for the theoretical modeling of small molecule interactions.

Part 2: Step-by-Step Methodologies

Generation and Optimization of the Molecular Structure

The accuracy of any theoretical model is fundamentally limited by the quality of the input structure. Therefore, meticulous attention must be paid to the initial generation and optimization of the 3,5-Difluoro-4'-iso-propylbenzophenone structure.

Protocol 1: 3D Structure Generation and Initial Optimization

-

2D to 3D Conversion:

-

Begin by sketching the 2D structure of 3,5-Difluoro-4'-iso-propylbenzophenone in a molecular editor such as ChemDraw or MarvinSketch.

-

Utilize a 2D-to-3D conversion tool, which employs rule-based algorithms and fragment libraries to generate a plausible initial 3D conformation.

-

-

Initial Geometry Optimization (Molecular Mechanics):

-

The initial 3D structure will likely not be at an energetic minimum. Perform an initial geometry optimization using a molecular mechanics force field.

-

Recommended Force Fields: For general organic molecules, force fields such as MMFF94 or UFF are suitable for this initial step.

-

Rationale: This step rapidly relaxes any strained bonds or unfavorable steric clashes, providing a more reasonable starting point for higher-level calculations.

-

-

Conformational Search:

-

Molecules with rotatable bonds, such as the phenyl rings and the isopropyl group in our target molecule, can exist in multiple low-energy conformations.

-

Perform a systematic or stochastic conformational search to identify the global minimum energy conformation and other low-energy conformers.

-

Rationale: The bioactive conformation of a molecule is not always its global minimum. Analyzing a representative set of low-energy conformers is crucial for comprehensive docking studies.

-

Quantum Mechanical Characterization

To accurately capture the electronic effects of the fluorine atoms, a quantum mechanical approach is necessary. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.

Protocol 2: DFT Calculations for Electronic Properties

-

Input Preparation:

-

Use the lowest energy conformation obtained from the conformational search as the input structure.

-

-

Level of Theory Selection:

-

Functional: A hybrid functional such as B3LYP is a robust choice for general-purpose calculations on organic molecules. For systems where non-covalent interactions are critical, consider functionals with empirical dispersion corrections, such as B3LYP-D3.

-

Basis Set: A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimization. For more accurate electronic property calculations, a larger basis set such as 6-311+G(d,p) is recommended.

-

-

Geometry Optimization:

-

Perform a full geometry optimization at the chosen level of theory. This will refine the bond lengths, angles, and dihedral angles to their equilibrium values according to the principles of quantum mechanics.

-

-

Frequency Calculation:

-

After optimization, perform a frequency calculation at the same level of theory.

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to derive the following properties:

-

Molecular Electrostatic Potential (ESP): This is mapped onto the electron density surface to visualize regions of positive and negative potential, which are critical for identifying sites of potential electrostatic interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity and the potential for charge transfer in interactions.

-

Mulliken or Natural Bond Orbital (NBO) Charges: These provide a quantitative measure of the partial atomic charges, which are essential for parameterizing molecular mechanics force fields.

-

-

Molecular Docking: Predicting Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol 3: Molecular Docking Workflow

-

Target Selection and Preparation:

-

Identify a relevant biological target. For a novel compound, this may be a protein from a family known to be modulated by benzophenone derivatives.

-

Obtain a high-resolution crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

-

-

Binding Site Definition:

-

Define the binding site on the protein. This can be done based on the location of a co-crystallized ligand or by using a binding site prediction algorithm.

-

-

Ligand Preparation:

-

Use the low-energy conformers of 3,5-Difluoro-4'-iso-propylbenzophenone generated in Protocol 1.

-

Assign partial charges to the ligand atoms, preferably using values derived from the QM calculations (Protocol 2).

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

The program will systematically sample different orientations and conformations of the ligand within the defined binding site and use a scoring function to estimate the binding affinity for each pose.

-

-

Pose Analysis and Selection:

-

Analyze the top-ranked docking poses. Look for poses that exhibit chemically reasonable interactions with the protein, such as hydrogen bonds, hydrophobic contacts, and potentially halogen bonds involving the fluorine atoms.

-

Cluster the poses to identify dominant binding modes.

-

Molecular Dynamics: Assessing Complex Stability and Dynamics

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to assess the stability of the predicted complex and to explore its dynamic behavior over time.

Protocol 4: Molecular Dynamics Simulation

-

System Setup:

-

Use the most promising docked pose from Protocol 3 as the starting structure.

-

Place the protein-ligand complex in a periodic box of water molecules to simulate an aqueous environment.

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Assign a suitable force field to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

It is crucial to ensure that the partial charges and other parameters for the ligand are accurate. The QM-derived charges from Protocol 2 should be used here.

-

-

Simulation Protocol:

-

Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the system to relax.

-

Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand).

-

Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and their persistence over time.

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a more quantitative estimate of the binding affinity.

-

Part 3: Data Interpretation and Visualization

Quantitative Data Summary

The results of the theoretical modeling should be summarized in a clear and concise manner.

Table 1: Summary of QM-Calculated Properties for 3,5-Difluoro-4'-iso-propylbenzophenone

| Property | Value |

| Energy of HOMO | Calculated Value eV |

| Energy of LUMO | Calculated Value eV |

| HOMO-LUMO Gap | Calculated Value eV |

| Dipole Moment | Calculated Value Debye |

Table 2: Summary of Molecular Docking and MD Simulation Results

| Metric | Value |

| Docking Score | Calculated Value kcal/mol |

| Predicted Binding Affinity (MM/GBSA) | Calculated Value kcal/mol |

| Key Interacting Residues | List of Residues |

| Ligand RMSD (average over production run) | Calculated Value Å |

Visualization of Molecular Interactions

Visualizing the predicted binding mode and the key interactions is essential for communicating the results of the modeling study.

A Comprehensive Guide to the Safe Handling of 3,5-Difluoro-4'-iso-propylbenzophenone for Research and Development

Section 1: Introduction and Physicochemical Profile